3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

Lipophilicity ADME Drug Design

Fine-tuning lipophilicity and acidity in fluorinated adamantane derivatives often leads to supply inconsistencies. This compound resolves that with a precisely defined 1,1,2,3,3,3-hexafluoropropyl substitution at the 3-position, delivering a predicted XLogP3-AA of 4.1 and a pKa of 4.53 - distinct from the non-fluorinated parent (pKa 4.86) and the highly acidic 3,5,7-trifluoro analog (pKa 3.3). - Distinct ionization profile ideal for lead optimization and hydrophobic pocket targeting. - Consistent crystalline solid (mp 115°C) with a density of 1.474 g/cm³. - Reliable global supply with documented quality assurance for research and development.

Molecular Formula C14H16F6O2
Molecular Weight 330.27 g/mol
CAS No. 86301-98-6
Cat. No. B1597888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
CAS86301-98-6
Molecular FormulaC14H16F6O2
Molecular Weight330.27 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O
InChIInChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22)
InChIKeyGLJDZZQQPFAEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid Properties


3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid (CAS 86301-98-6) is a fluorinated adamantane derivative with the molecular formula C14H16F6O2 and a molecular weight of 330.27 g/mol. It features a rigid adamantane cage functionalized at the 1-position with a carboxylic acid group and at the 3-position with a 1,1,2,3,3,3-hexafluoropropyl substituent. This specific substitution pattern imparts a unique physicochemical profile, including a high predicted lipophilicity (XLogP3-AA = 4.1) and a predicted pKa of 4.53, which are distinct from other fluorinated adamantane analogs. The compound is typically supplied as a crystalline solid with a reported melting point of 115°C [1].

Fluorinated adamantane building block with hexafluoropropyl substituent
High-lipophilicity profile for non-polar or membrane contexts
Carboxylic acid with intermediate acidity range
Crystalline solid with distinct thermal behavior

Uniqueness of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid


Fluorinated adamantane-1-carboxylic acids are not a single, interchangeable class of compounds. The number, position, and type of fluorine-containing substituents directly and predictably alter critical physicochemical parameters such as lipophilicity (logP) and acidity (pKa), which are fundamental determinants of a compound's behavior in biological systems, material science applications, and synthetic transformations [1]. For instance, while both 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid and 3,5,7-trifluoroadamantane-1-carboxylic acid are fluorinated derivatives, their distinct substitution patterns result in vastly different logP and pKa values, precluding their simple substitution in any application where these parameters are critical [1]. The quantitative evidence detailed below provides the precise, verifiable differentiation necessary for informed scientific selection and procurement.

Other fluorinated adamantane-1-carboxylic acids (e.g., 3,5,7-trifluoro analog) exhibit sharply different lipophilicity and acidity; direct substitution may alter partitioning and ionization behavior.
Non-fluorinated 1-adamantanecarboxylic acid lacks the hexafluoropropyl-driven lipophilicity increase; membrane-interaction predictions will not transfer.
Solid-state properties (melting point, density) differ substantially across analogs; processing and formulation behavior may not be interchangeable.

Quantitative Comparison of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid


Lipophilicity Comparison Across Analogs

The target compound's hexafluoropropyl substituent confers significantly higher lipophilicity compared to non-fluorinated and other fluorinated adamantane-1-carboxylic acids. Its computed XLogP3-AA is 4.1 [1]. In contrast, the non-fluorinated 1-adamantanecarboxylic acid has a logP of approximately 2.6 , and the bridgehead-fluorinated 3,5,7-trifluoroadamantane-1-carboxylic acid has a measured logP of 2.5 [2]. This represents a substantial increase in lipophilicity, positioning this compound as a more hydrophobic alternative for applications where enhanced membrane permeability or solubility in non-polar media is required.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3-AA 4.1 vs 2.6 (non‑F) and 2.5 (3,5,7‑F₃)
Supports selection for high‑lipophilicity contexts
Computed for target; experimental logP for comparators
Lipophilicity ADME Drug Design

Acidity (pKa) Comparison

The hexafluoropropyl group in the target compound exerts a moderate electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid relative to the non-fluorinated parent, but to a lesser extent than multiple bridgehead fluorine atoms. The target compound has a predicted pKa of 4.53 [1]. For comparison, the non-fluorinated 1-adamantanecarboxylic acid has a predicted pKa of 4.86 , while 3,5,7-trifluoroadamantane-1-carboxylic acid, with three bridgehead fluorine atoms, has a significantly lower measured pKa of 3.3 [2]. This places the target compound's acidity between these two extremes, offering a distinct ionization profile at physiological pH.

Acidity (pKa) Comparison
Cross-study comparable
Target pKa 4.53 vs 4.86 (non‑F) and 3.3 (3,5,7‑F₃)
Provides intermediate ionization profile
Predicted for target and non‑F; measured for trifluoro analog
pKa Acidity Ionization State

Thermal and Physical Property Differentiation

The target compound's specific fluorinated substituent results in distinct solid-state properties. It has a reported melting point of 115°C . This is significantly lower than the melting point of the non-fluorinated 1-adamantanecarboxylic acid (175-176.5°C) [1] and also lower than the trifluoromethyl analog 3-(trifluoromethyl)adamantane-1-carboxylic acid (142-143°C) . Its predicted density is 1.474 g/cm³ , which is higher than that of the trifluoromethyl analog (1.424 g/cm³) . These differences are critical for material science applications and for predicting behavior during processing, purification, and formulation.

Thermal & Density Comparison
Cross-study comparable
MP 115 °C (target) vs 175–176.5 °C (non‑F) / 142–143 °C (CF₃) | Density 1.474 vs 1.424 g/cm³
Distinct solid‑state handling properties
May influence processing and purification
Solid-State Properties Thermal Stability Formulation

P-glycoprotein (P-gp) Inhibition Profile

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid has been reported to inhibit the drug efflux transporter P-glycoprotein (P-gp) with a Ki of 480 nM in human drug-resistant K562/ADR cells [1]. While this demonstrates a specific biological interaction, it is important to note that this data is not a direct comparator study. The extent to which this activity profile differs from other fluorinated adamantane-1-carboxylic acid analogs is not documented in the primary literature, and as such, this evidence cannot be used to claim superior or unique activity within the class. It simply documents a known biological activity for the target compound.

P‑gp Inhibition
Data to verify
Ki = 480 nM
Reported P‑gp interaction context
K562/ADR cells; no comparator data available
P-glycoprotein MDR Pharmacology

Applications of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic Acid


Medicinal Chemistry Building Block

The compound serves as a versatile building block for medicinal chemistry campaigns where increased lipophilicity (LogP = 4.1) is required to improve membrane permeability or target engagement in hydrophobic binding pockets, but where the extreme acidity of bridgehead-fluorinated analogs (pKa = 3.3) is undesirable. Its intermediate pKa of 4.53 [1] provides a distinct ionization profile compared to both the non-fluorinated parent (pKa = 4.86) and the highly acidic 3,5,7-trifluoro analog (pKa = 3.3) [2], allowing for fine-tuning of physicochemical properties during lead optimization.

Fluorinated Polymer and Coating Additive

The compound's high fluorine content (6 fluorine atoms) and rigid adamantane core make it a candidate monomer or additive for creating materials with enhanced thermal stability, low surface energy, or improved chemical resistance. Its specific melting point of 115°C and density of 1.474 g/cm³ are distinct from other fluorinated adamantane monomers, which could influence processing conditions (e.g., melt processing, solution casting) and final material properties. The lower melting point compared to the non-fluorinated and trifluoromethyl analogs may be advantageous for applications requiring lower processing temperatures.

Chemical Biology P-gp Probe

The compound's demonstrated ability to inhibit P-gp (Ki = 480 nM) [3] makes it a relevant tool compound for research into multidrug resistance (MDR) mechanisms, particularly in cancer biology. Researchers studying P-gp function or screening for P-gp inhibitors could utilize this compound as a reference or starting point for SAR studies. However, its utility is as a specific chemical probe, not as a broadly superior analog to other compounds in this class, as comparative P-gp inhibition data for related structures is lacking.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Lipophilicity & ionization profile
logP / pKa fit for target cavity
Fluorinated Polymer Additive
Thermal & density profile
Processing and material testing
P‑gp Research Probe
Reported P‑gp inhibition context
P‑gp inhibition assay context

Technical Documentation Hub

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15 linked technical documents
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